![molecular formula C21H26N2O B2875023 {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol CAS No. 860611-13-8](/img/structure/B2875023.png)
{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol
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Overview
Description
Synthesis Analysis
There are several studies that discuss the synthesis of isoindole-1,3-(2H) dione derivatives, which are structurally similar to the compound . These studies detail the synthesis of new isoindole-1,3-(2H) dione derivatives through various chemical reactions and procedures .Molecular Structure Analysis
The molecular structure of isoindole-1,3-(2H) dione derivatives has been analyzed in several studies . These studies have confirmed the structure of these compounds using various analytical and spectral methods .Chemical Reactions Analysis
The chemical reactions involving isoindole-1,3-(2H) dione derivatives have been studied . These studies have detailed the reactions of these compounds with various reagents and under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-(2H) dione derivatives have been analyzed in several studies . These studies have determined various properties of these compounds, such as their solubility, stability, and reactivity .Scientific Research Applications
COX-2 Inhibitory Activities
The compound has been found to have COX-2 inhibitory activities . This means it could potentially be used in the treatment of conditions where COX-2 inhibitors are beneficial, such as certain types of pain and inflammation .
Anti-Inflammatory Applications
The compound has shown anti-inflammatory abilities . This suggests it could be used in the development of new anti-inflammatory drugs .
Cytotoxicity
The compound has demonstrated cytotoxicity , which means it could potentially be used in cancer research for the development of new chemotherapy drugs .
Synthesis of Derivatives
The compound can be used in the synthesis of 1,3-dihydro-2H-indolin-2-one derivatives . These derivatives have various applications in medicinal chemistry .
High-Energy Materials
The compound has been used in the synthesis of high-energy materials . These materials have applications in various fields, including defense and aerospace .
Thermostable Materials
The compound has been used in the development of thermostable materials . These materials can withstand high temperatures and are used in various industries, including electronics and automotive .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
A related compound, lenalidomide, has a protein binding of 227-292% and is excreted unchanged in urine 65-85% . The volume of distribution is 86 Litres, and the biological half-life varies .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
[1-[2-(1,3-dihydroisoindol-2-ylmethyl)phenyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-16-17-9-11-23(12-10-17)21-8-4-3-7-20(21)15-22-13-18-5-1-2-6-19(18)14-22/h1-8,17,24H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYEZDWVBYVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CN3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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